(Rac)-Normetanephrine-d3

LC-MS/MS Matrix Effects Normetanephrine

Select (Rac)-Normetanephrine-d3 for reliable LC-MS/MS quantification of normetanephrine in plasma and urine. Unlike unlabeled normetanephrine, this co-eluting stable isotope internal standard corrects for ion suppression/enhancement and extraction recovery, eliminating the primary sources of quantitative error. Essential for clinical research, diagnostic assay validation, and catecholamine metabolism studies. Supplied as free base with ≥98% purity and isotopic enrichment. Bulk quantities available.

Molecular Formula C9H13NO3
Molecular Weight 186.22 g/mol
Cat. No. B12397321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Normetanephrine-d3
Molecular FormulaC9H13NO3
Molecular Weight186.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CN)O)O
InChIInChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/i5D2,8D
InChIKeyYNYAYWLBAHXHLL-VWTWQGAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Normetanephrine-d3 Procurement Guide: Isotopic Internal Standard for LC-MS/MS Quantification of Normetanephrine


(Rac)-Normetanephrine-d3 (CAS 1073244-89-9) is a deuterium-labeled analog of (Rac)-Normetanephrine, a key O-methylated metabolite of norepinephrine . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for the accurate quantification of normetanephrine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is typically supplied as a free base or hydrochloride salt, with a molecular weight of approximately 222.68 g/mol and a purity of ≥98% .

Why (Rac)-Normetanephrine-d3 Cannot Be Substituted by Unlabeled Normetanephrine or Other Analogs in Critical Quantitative Assays


Generic substitution fails because unlabeled normetanephrine cannot correct for the severe matrix effects (ion suppression/enhancement) and variable extraction recovery inherent to biological samples, which are primary sources of quantitative error in LC-MS/MS [1]. While unlabeled normetanephrine can be used for identification or as a calibrator, it co-elutes with the endogenous analyte, making it impossible to distinguish analytical variability from true biological differences [2]. Even structurally similar internal standards, such as metanephrine-d3, introduce bias due to differential chromatographic behavior and ionization efficiency, a phenomenon known as differential matrix effects . The use of a co-eluting, isotopically labeled internal standard like (Rac)-Normetanephrine-d3 is therefore essential for achieving the analytical accuracy and precision required for clinical research and diagnostic applications [3].

(Rac)-Normetanephrine-d3: Quantified Differentiation from Analogs and Alternatives


Mitigation of Differential Matrix Effects: A Direct Comparison with Unlabeled Normetanephrine

In a direct head-to-head comparison using protein-precipitated plasma, the use of unlabeled normetanephrine as an internal standard (a hypothetical, non-functional scenario) would fail to correct for matrix effects. In contrast, (Rac)-Normetanephrine-d3, as a co-eluting isotopically labeled internal standard, is designed to correct for these effects, though the study reveals a critical caveat: even deuterated internal standards can exhibit differential matrix effects. The study observed that for normetanephrine-d3, the signal of an interfering compound increased under certain matrix conditions, a phenomenon not observed for the native analyte, highlighting the need for rigorous method validation even when using a deuterated internal standard [1].

LC-MS/MS Matrix Effects Normetanephrine

Analytical Accuracy and Precision: (Rac)-Normetanephrine-d3 Enabled LC-MS/MS Method Performance

A validated LC-MS/MS method employing (Rac)-Normetanephrine-d3 hydrochloride as the internal standard demonstrated high accuracy and precision for plasma normetanephrine quantification. The method achieved linear responses over a calibration range of 18.0 to 989.1 pg/mL, with accuracy ranging from 92.1% to 115.0% [1]. This performance is directly enabled by the use of the deuterated internal standard. A separate validation study using a different LC-MS/MS method reported an intra-assay precision (%CV) of <10.2% and an inter-assay precision of <9.1% for normetanephrine, with an accuracy bias ranging from -8.6% to +4.2% [2]. These metrics are directly comparable to and dependent on the use of a suitable deuterated internal standard like (Rac)-Normetanephrine-d3.

LC-MS/MS Validation Normetanephrine

Stability Under Sample Preparation: Comparative Behavior with Unlabeled Normetanephrine

A critical consideration for method development is the stability of the internal standard during sample preparation. A study on urinary metanephrines noted that deuterated internal standards (metanephrine-d3 and normetanephrine-d3) rapidly decompose under acid hydrolysis conditions, requiring the internal standard to be added after this step [1]. This is a class-level inference that applies to (Rac)-Normetanephrine-d3, as it shares the same deuterated structure. In contrast, unlabeled normetanephrine, if used, would be indistinguishable from the endogenous analyte and would not be added as an internal standard. The key differentiation is that the deuterated analog, while structurally similar, may have unique stability limitations under specific, harsh sample preparation conditions that must be accounted for in method design.

Sample Preparation Stability Normetanephrine

(Rac)-Normetanephrine-d3: Primary Use Cases in Clinical Research and Diagnostics


Clinical Research for Pheochromocytoma and Paraganglioma Diagnosis

In clinical research studies aiming to validate or improve diagnostic assays for pheochromocytoma and paraganglioma, (Rac)-Normetanephrine-d3 is an essential component for developing accurate LC-MS/MS methods for plasma or urinary normetanephrine quantification. Its use as an internal standard is critical for achieving the necessary analytical sensitivity and specificity to measure low endogenous concentrations of normetanephrine in patient samples, as demonstrated in validated methods [REFS-1, REFS-2]. The compound's ability to correct for matrix effects directly supports the generation of reliable biomarker data, which is crucial for establishing clinical cut-offs and assessing diagnostic performance [3].

Method Development and Validation for Bioanalytical Laboratories

Contract research organizations (CROs) and clinical chemistry laboratories developing and validating LC-MS/MS methods for catecholamine metabolites require (Rac)-Normetanephrine-d3 as a key reagent. The evidence shows that the compound enables linear calibration curves, high intra- and inter-assay precision, and acceptable accuracy in plasma assays [REFS-1, REFS-2]. The documentation of potential matrix effects and stability limitations provides critical information for designing robust validation protocols [REFS-3, REFS-4].

Endocrinology and Metabolism Research Studies

Researchers investigating catecholamine metabolism, sympathetic nervous system activity, or related endocrine disorders in animal models or human subjects benefit from the precise quantification enabled by (Rac)-Normetanephrine-d3. The use of this stable isotope-labeled internal standard allows for accurate measurement of normetanephrine levels in various biological fluids, facilitating studies on hypertension, stress responses, and metabolic regulation where norepinephrine turnover is a key parameter . The high purity (≥98%) and isotopic enrichment (≥98%) available from reputable suppliers ensure minimal interference with the analyte signal, supporting robust data interpretation.

Technical Documentation Hub

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